

# Spectroscopic Data of Jangomolide: A Technical Guide

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|----------------------|-------------|-----------|
| Compound Name:       | Jangomolide |           |
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## Introduction

Jangomolide is a naturally occurring limonoid, a class of highly oxygenated terpenoids, first isolated from the plant Flacourtia jangomas. The structural elucidation of such complex natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for Jangomolide based on its known chemical structure. While the original experimental data from the primary literature is not widely available in public databases, this document presents predicted data and generalized experimental protocols to aid researchers in the identification and characterization of Jangomolide and related compounds.

## **Chemical Structure**

Systematic Name:  $(3aR,4R,5R,6aS,10aR,10bR,12aR)-10a-(furan-3-yl)-3,3,6a,8,10b-pentamethyl-2,3,3a,4,5,6,6a,10,10a,10b,11,12-dodecahydro-1H-5,12a-epoxyoxireno[4',5']benzo[1',2':4,5]cyclodeca[1,2-b]furan-7,9(8H)-dione Molecular Formula: <math>C_{26}H_{28}O_8$  Molecular Weight: 468.50 g/mol

# **Predicted Spectroscopic Data**



The following tables summarize the predicted spectroscopic data for **Jangomolide** based on its chemical structure. These values are estimations and may vary slightly from experimental results depending on the specific conditions used for data acquisition.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Jangomolide** 

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment<br>(Expected Proton<br>Environment)    |
|-------------------------|--------------|-------------|---|
| ~7.4                    | m            | 2H          | Furan ring protons                                |
| ~6.4                    | m            | 1H          | Furan ring proton                                 |
| ~5.5 - 6.0              | m            | 1H          | Olefinic proton                                   |
| ~4.0 - 5.0              | m            | 3H          | Protons adjacent to oxygen (e.g., lactone, ether) |
| ~2.0 - 3.5              | m            | Multiple    | Aliphatic and allylic protons                     |
| ~0.8 - 1.5              | s, d         | Multiple    | Methyl protons                                    |

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Jangomolide** 



| Chemical Shift (δ, ppm) | Carbon Type            | Assignment (Expected Carbon Environment)           |
|-------------------------|------------------------|--|
| > 170                   | С                      | Lactone/Ester carbonyl carbons                     |
| ~160                    | С                      | Ketone carbonyl carbon                             |
| ~140 - 145              | СН                     | Furan ring carbons                                 |
| ~120 - 140              | C, CH                  | Olefinic carbons                                   |
| ~110                    | СН                     | Furan ring carbon                                  |
| ~70 - 90                | C, CH                  | Carbons bonded to oxygen (lactone, ether, epoxide) |
| ~20 - 60                | C, CH, CH <sub>2</sub> | Aliphatic carbons                                  |
| ~15 - 30                | CH₃                    | Methyl carbons                                     |

# **Mass Spectrometry (MS)**

Table 3: Predicted Mass Spectrometry Data for Jangomolide

| m/z (Mass-to-Charge<br>Ratio) | lon Type | Interpretation   |
|-------------------------------|----------|--|
| 468.1784                      | [M]+     | Molecular ion (for C26H28O8)   |
| 469.1863                      | [M+H]+   | Protonated molecular ion   |
| 491.1682                      | [M+Na]+  | Sodiated molecular ion   |
| < 468                         | -        | Fragmentation ions resulting from losses of functional groups (e.g., H <sub>2</sub> O, CO, CO <sub>2</sub> , furan ring fragments) |

# Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for Jangomolide



| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group              |
|--------------------------------|-----------|-------------------------------|
| ~3100                          | Medium    | C-H stretch (furan)           |
| ~2950                          | Strong    | C-H stretch (aliphatic)       |
| ~1770                          | Strong    | C=O stretch (y-lactone)       |
| ~1740                          | Strong    | C=O stretch (δ-lactone/ester) |
| ~1710                          | Strong    | C=O stretch (ketone)          |
| ~1650                          | Medium    | C=C stretch (alkene)          |
| ~1270                          | Strong    | C-O stretch (lactone/ester)   |
| ~1100                          | Strong    | C-O stretch (ether)           |
| ~875                           | Medium    | C-H bend (furan)              |

# **Experimental Protocols**

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like **Jangomolide**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

#### Sample Preparation:

- Dissolve 5-10 mg of purified **Jangomolide** in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta$  0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.



#### Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- <sup>13</sup>C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (<sup>1</sup>H-<sup>13</sup>C one-bond correlations).
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (<sup>1</sup>H-<sup>13</sup>C long-range correlations).

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

#### Sample Preparation:

- Prepare a dilute solution of Jangomolide (e.g., 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

### Data Acquisition:



- Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.
- Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

#### Sample Preparation:

- Thin Film: Dissolve a small amount of **Jangomolide** in a volatile solvent (e.g., chloroform or dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.
- KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

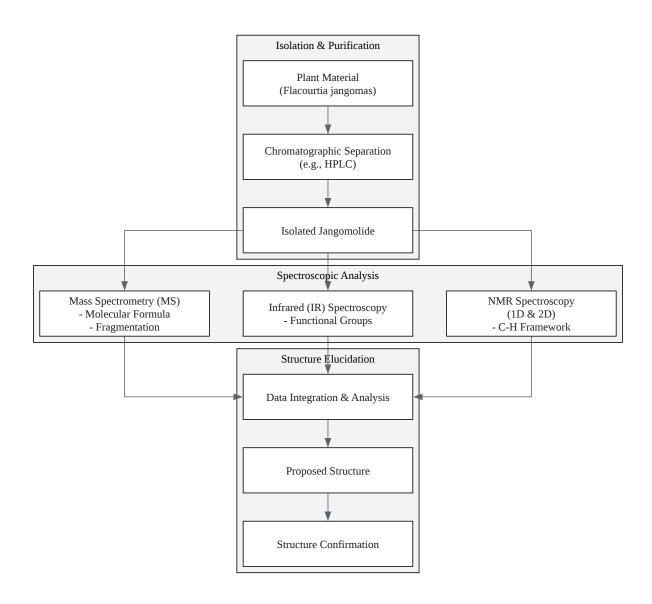
#### Data Acquisition:

- Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm<sup>-1</sup>.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Jangomolide**.





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Caption: Workflow for the isolation and structural elucidation of a natural product.



## Conclusion

The spectroscopic analysis of **Jangomolide** is a multi-faceted process that requires the integration of data from NMR, MS, and IR techniques. While specific experimental data is not readily available in public domains, the predicted data and generalized protocols presented in this guide offer a robust framework for researchers working on the identification and characterization of this and other complex natural products. The combination of these powerful analytical methods allows for the unambiguous determination of the intricate molecular architecture of **Jangomolide**, paving the way for further investigation into its biological activities and potential therapeutic applications.

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